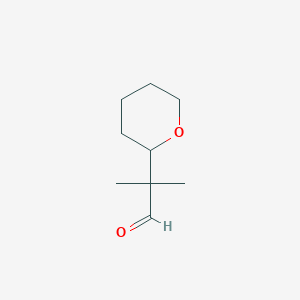
2-Methyl-2-(oxan-2-yl)propanal
Overview
Description
“2-Methyl-2-(oxan-2-yl)propanal” is a chemical compound with the CAS Number: 1784782-30-4 . It has a molecular weight of 156.22 and its IUPAC name is 2-methyl-2-(tetrahydro-2H-pyran-2-yl)propanal . It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(oxan-2-yl)propanal” is 1S/C9H16O2/c1-9(2,7-10)8-5-3-4-6-11-8/h7-8H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Methyl-2-(oxan-2-yl)propanal” is a liquid at room temperature . It has a molecular weight of 156.22 . The compound is stored at -10 degrees Celsius .Scientific Research Applications
Pharmacological Characterization
- Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, highlighting its potential for treating depression and addiction disorders. This research provides insight into the pharmacological applications of related compounds (Grimwood et al., 2011).
Stereoisomeric Mixture Separation
- Olbrycht et al. (2016) discussed the separation of racemates in stereoisomeric mixtures of Nafronyl Oxalate, a pharmacologically active compound, using an efficient crystallization process. This research is crucial in understanding the separation processes of complex mixtures (Olbrycht et al., 2016).
Inhibitory Activity and Anti-inflammatory Agents
- Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides for inhibitory activity against xanthine oxidase and for anti-inflammatory response, indicating potential therapeutic applications in treating gout and other conditions (Šmelcerović et al., 2013).
Reaction Mechanisms
- Coxon et al. (1997) investigated the rearrangement pathways of protonated propene oxide to protonated propanal, providing valuable information on reaction mechanisms in organic chemistry (Coxon et al., 1997).
Flavor Compounds in Foods
- Smit et al. (2009) reviewed the production and breakdown pathways of branched aldehydes, including 2-methyl propanal, in various food products. This research is significant in understanding the formation and control of flavor compounds in foods (Smit et al., 2009).
Organic Synthesis and Experimental Design
- Min (2015) described the synthesis of a drug intermediate through an organic experiment, highlighting the role of such compounds in educational settings and scientific research (Min, 2015).
Antagonists for Osteoporosis
- Hutchinson et al. (2003) identified a potent antagonist for the alpha(v)beta(3) receptor, offering insights into its potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Cardioprotective and Antiarrythmic Activity
- Nikam et al. (2011) explored the cardioprotective and antiarrythmic activity of a newly synthesized aryloxypropanolamine derivative, contributing to cardiovascular pharmacology (Nikam et al., 2011).
X-ray Structures and Computational Studies
- Nycz et al. (2011) characterized several cathinones, providing essential data for understanding the structural and computational aspects of similar compounds (Nycz et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-methyl-2-(oxan-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,7-10)8-5-3-4-6-11-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHQZHQRAAQJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxan-2-yl)propanal | |
CAS RN |
1784782-30-4 | |
| Record name | 2-methyl-2-(oxan-2-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



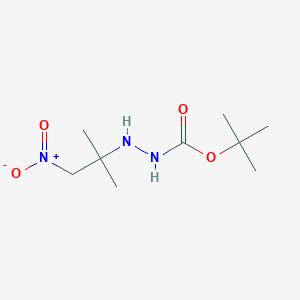
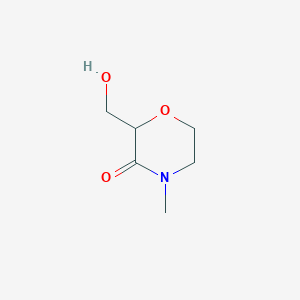
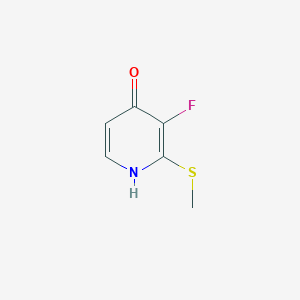
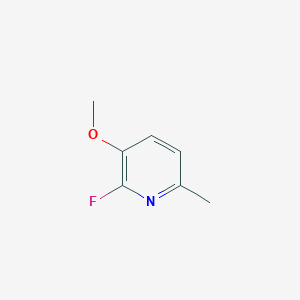
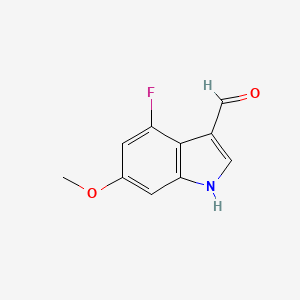
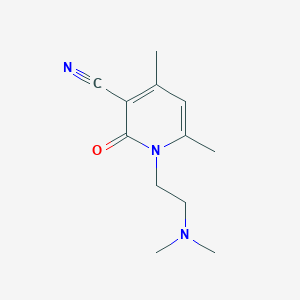
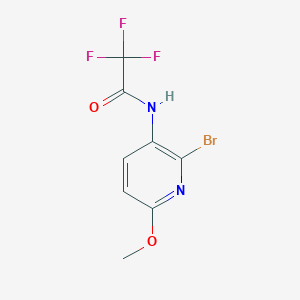

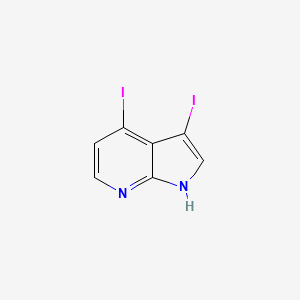
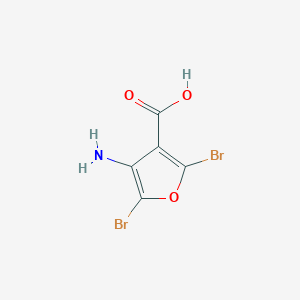
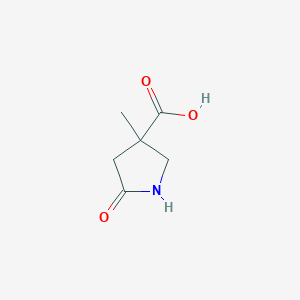
![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)
![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)